molecular formula C14H13ClO3 B11856145 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione CAS No. 89131-27-1

2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione

Cat. No.: B11856145
CAS No.: 89131-27-1
M. Wt: 264.70 g/mol
InChI Key: QAPIJSATXMRTTN-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthoquinones .

Scientific Research Applications

2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other naphthoquinone derivatives.

    Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione involves its interaction with cellular components. In biological systems, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities. The compound may also interact with specific enzymes and proteins, disrupting their normal functions and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other naphthoquinone derivatives .

Properties

CAS No.

89131-27-1

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

IUPAC Name

2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione

InChI

InChI=1S/C14H13ClO3/c1-8(2)7-18-14-11(15)12(16)9-5-3-4-6-10(9)13(14)17/h3-6,8H,7H2,1-2H3

InChI Key

QAPIJSATXMRTTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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